2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide
Description
The compound 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide is a pyrazolo-pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- Pyrazolo[4,3-d]pyrimidin-7-one scaffold: A fused pyrazole-pyrimidine ring system with a ketone group at position 5.
- 2-Ethyl group: Contributes to steric bulk and modulates electronic properties. 5-Sulfanyl-N-phenylacetamide: A thioether-linked acetamide moiety with a phenyl group, likely influencing hydrogen bonding and target binding. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., pyrazolo-pyrimidines and sulfonamide derivatives) are associated with kinase inhibition, antimicrobial activity, and enzyme modulation .
Properties
IUPAC Name |
2-(6-benzyl-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-2-26-14-18-20(25-26)21(29)27(13-16-9-5-3-6-10-16)22(24-18)30-15-19(28)23-17-11-7-4-8-12-17/h3-12,14H,2,13,15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIIRQMBTJMYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide typically involves multi-step reactions. One common approach is the annulation of the pyrazole ring to the pyrimidine ring. This can be achieved through the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Annulation to Pyrimidine: The pyrazole ring is then annulated to the pyrimidine ring using suitable reagents and conditions. This step often involves the use of strong bases and high temperatures to facilitate the cyclization process.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Key Findings
Structural Variations and Bioactivity :
- The target compound ’s sulfanyl-acetamide group distinguishes it from the sulfonyl-piperazinyl moiety in VIA , which is associated with enhanced solubility and kinase binding .
- The thiazolo-pyrimidine derivative () lacks the pyrazole ring but shares a pyrimidine core, suggesting divergent target selectivity compared to pyrazolo-pyrimidines .
Sulfonamide derivatives () exhibit stronger hydrogen-bonding capacity than sulfanyl or sulfonyl groups, which may correlate with antimicrobial efficacy .
Crystallographic Insights :
- The torsion angles and bond lengths reported for thiazolo-pyrimidines (e.g., C2—S1—C9—N2: 0.7°) suggest rigid conformations, whereas pyrazolo-pyrimidines like the target compound may adopt more flexible geometries due to their fused ring system .
Pharmacological Potential: VIA’s presence in the PDB indicates validated biological targeting, often linked to ATP-binding sites in kinases. The target compound’s N-phenylacetamide group could mimic such interactions .
Biological Activity
The compound 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrazolo[4,3-d]pyrimidine core, a sulfanyl group, and an acetamide moiety. The combination of these functional groups suggests significant interactions with various biological targets, particularly in cancer therapy.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Core Structure | Pyrazolo[4,3-d]pyrimidine |
| Functional Groups | Sulfanyl group, acetamide moiety |
| Substituents | Benzyl and phenyl groups |
The presence of these substituents enhances the compound's potential to act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in the regulation of the cell cycle and are often targeted in cancer therapies .
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant cytotoxic properties against various cancer cell lines. The mechanism of action appears to involve the inhibition of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
Table 1: Summary of Biological Activities
The proposed mechanism involves binding to the ATP-binding site of CDKs, thereby preventing their activation and subsequent phosphorylation of target proteins essential for cell cycle progression. This results in G1/S phase arrest and promotes apoptotic pathways within tumor cells.
Case Studies
Recent research has highlighted the effectiveness of similar compounds in clinical settings. For instance, a study focusing on a related pyrazolo[4,3-d]pyrimidine derivative showed promising results in inhibiting tumor growth in xenograft models. These findings support the hypothesis that structural modifications can enhance biological activity.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazolo[4,3-d]pyrimidine core.
- Introduction of the sulfanyl group.
- Attachment of the acetamide moiety.
Optimization strategies focus on improving yield and purity through reaction condition adjustments.
Future Directions
Further research is needed to explore:
- The full spectrum of biological activities beyond CDK inhibition.
- Structure-activity relationship (SAR) studies to identify more potent analogs.
- In vivo studies to evaluate therapeutic efficacy and safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
